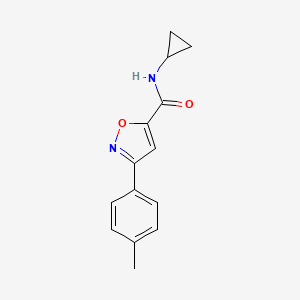
N-cyclopropyl-3-(4-methylphenyl)-1,2-oxazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cyclopropyl-3-(4-methylphenyl)-1,2-oxazole-5-carboxamide, also known as CX-5461, is a small molecule inhibitor of RNA polymerase I transcription. It was first synthesized in 2009 by researchers at the University of Queensland, Australia. Since then, CX-5461 has been extensively studied for its potential therapeutic applications in cancer treatment.
Mecanismo De Acción
N-cyclopropyl-3-(4-methylphenyl)-1,2-oxazole-5-carboxamide binds to the DNA template of RNA polymerase I and prevents the recruitment of the transcription initiation factor SL1. This leads to the inhibition of rRNA synthesis and nucleolar stress, which activates the p53 pathway. The activation of p53 results in cell cycle arrest and apoptosis in cancer cells.
Biochemical and physiological effects:
This compound has been shown to have potent anti-tumor activity in preclinical models of cancer. It has also been shown to enhance the efficacy of other anti-cancer agents, such as DNA-damaging agents and PARP inhibitors. In addition, this compound has been shown to have immunomodulatory effects, including the activation of dendritic cells and the inhibition of regulatory T cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-cyclopropyl-3-(4-methylphenyl)-1,2-oxazole-5-carboxamide is its selectivity for cancer cells, which reduces the risk of toxicity to normal cells. Another advantage is its ability to enhance the efficacy of other anti-cancer agents. However, this compound has some limitations for lab experiments, including its poor solubility and stability, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for the development of N-cyclopropyl-3-(4-methylphenyl)-1,2-oxazole-5-carboxamide as a cancer therapeutic. One direction is the optimization of its pharmacokinetic properties to improve its solubility and stability. Another direction is the identification of biomarkers that can predict response to this compound. Finally, there is a need for clinical trials to evaluate the safety and efficacy of this compound in cancer patients.
Métodos De Síntesis
The synthesis of N-cyclopropyl-3-(4-methylphenyl)-1,2-oxazole-5-carboxamide involves several steps, including the condensation of 4-methylbenzaldehyde with ethyl cyanoacetate, followed by cyclization with hydroxylamine hydrochloride to form an oxime intermediate. The oxime is then reduced to the corresponding amine, which is cyclized with acetic anhydride to produce the final product, this compound.
Aplicaciones Científicas De Investigación
N-cyclopropyl-3-(4-methylphenyl)-1,2-oxazole-5-carboxamide has been shown to selectively inhibit RNA polymerase I transcription, leading to nucleolar stress and activation of the p53 pathway. This results in cell cycle arrest and apoptosis in cancer cells, while sparing normal cells. This compound has been tested in preclinical models of a variety of cancers, including breast, ovarian, pancreatic, and hematological malignancies.
Propiedades
IUPAC Name |
N-cyclopropyl-3-(4-methylphenyl)-1,2-oxazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2/c1-9-2-4-10(5-3-9)12-8-13(18-16-12)14(17)15-11-6-7-11/h2-5,8,11H,6-7H2,1H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTDLREOQSVAMAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=C2)C(=O)NC3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Cyclohex-3-en-1-yl-[3-(4-methyl-1,2,4-triazol-3-yl)piperidin-1-yl]methanone](/img/structure/B7510895.png)

![(2,4-Dimethylphenyl)-[3-(4-methyl-1,2,4-triazol-3-yl)piperidin-1-yl]methanone](/img/structure/B7510904.png)
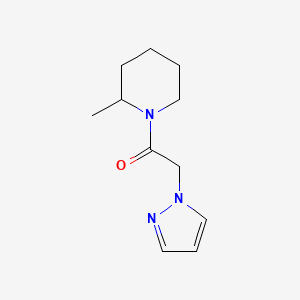
![1-[1-(1,5-Dimethylpyrazol-4-yl)ethyl]-3-(4-methylphenyl)urea](/img/structure/B7510909.png)
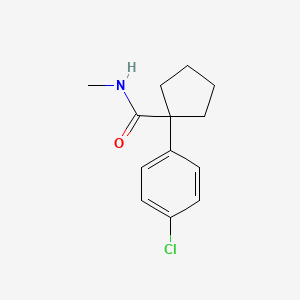
![(2-Methylphenyl)-[3-(4-methyl-1,2,4-triazol-3-yl)piperidin-1-yl]methanone](/img/structure/B7510921.png)
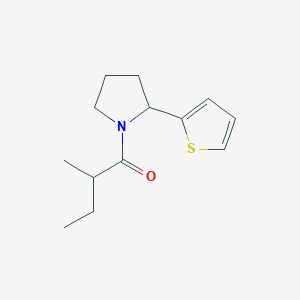
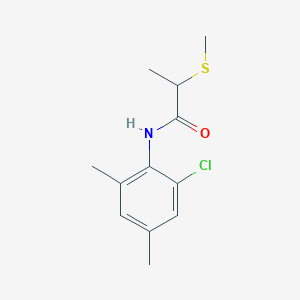
![N-[(2-bromophenyl)methyl]-N-methylcyclopropanecarboxamide](/img/structure/B7510959.png)

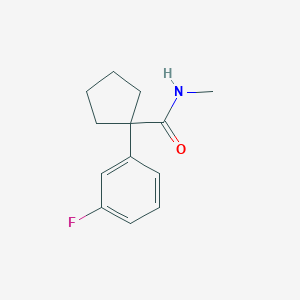
![N-[4-(1,2,4-triazol-1-yl)phenyl]cyclopropanecarboxamide](/img/structure/B7510984.png)
![Cyclopentyl-[4-(pyridine-3-carbonyl)piperazin-1-yl]methanone](/img/structure/B7510990.png)
